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For Researchers, Scientists, and Drug Development Professionals

Introduction
Labradimil, also known by the CAS number 159768-75-9 and the trade name RMP-7, is a

synthetic peptide analog of bradykinin.[1] It functions as a potent and selective agonist for the

bradykinin B2 receptor.[2] A primary area of scientific investigation for Labradimil is its ability to

transiently increase the permeability of the blood-brain barrier (BBB).[2] This property has been

explored as a means to enhance the delivery of chemotherapeutic agents to brain tumors.[2][3]

This technical guide provides a comprehensive overview of the scientific literature on

Labradimil, including its mechanism of action, quantitative data from various studies, and

detailed experimental methodologies.

Chemical and Physical Properties
Labradimil is a complex oligopeptide with the molecular formula C49H75N15O12S and a

molecular weight of 1098.28 g/mol . Its structure is designed for a longer plasma half-life

compared to endogenous bradykinin.[1]
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Property Value

CAS Number 159768-75-9

Molecular Formula C49H75N15O12S

Molecular Weight 1098.28 g/mol

Synonyms Labradimil, RMP-7

Mechanism of Action: Bradykinin B2 Receptor
Agonism and Increased Blood-Brain Barrier
Permeability
Labradimil exerts its effects by selectively binding to and activating the bradykinin B2 receptor,

a G-protein coupled receptor (GPCR) located on the surface of endothelial cells that constitute

the blood-brain barrier.[1][2] This interaction initiates a downstream signaling cascade that

ultimately leads to a temporary and reversible increase in the permeability of the BBB.[1]

Signaling Pathway
The binding of Labradimil to the bradykinin B2 receptor triggers the activation of associated G-

proteins, primarily of the Gαq subtype.[4][5] This activation leads to the stimulation of

phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum,

causing the release of stored intracellular calcium (Ca2+).[4][6] The resulting increase in

cytosolic Ca2+ concentration, along with the action of DAG, activates protein kinase C (PKC).

[4][7] This cascade of events is believed to lead to the phosphorylation of proteins that regulate

the integrity of tight junctions between endothelial cells, causing a transient "opening" of the

BBB.[1][2]
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Figure 1: Labradimil-induced signaling pathway leading to increased BBB permeability.

Quantitative Data
The following tables summarize quantitative data from various in vitro, in vivo, and clinical

studies involving Labradimil.

Table 1: In Vitro Data
Parameter Value Cell Line/System Reference

Ki for Bradykinin B2

Receptor
0.54 nM Not specified [3]

Effect on Intracellular

Ca2+

Dose-dependent

increase
Endothelial cells [6]

Table 2: In Vivo Data (Rodent Models)
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Parameter Value Animal Model Reference

Carboplatin Uptake

Enhancement
Dose-related increase RG-2 glioma rats [7]

Duration of Increased

Permeability

Transient, restoration

within minutes of

infusion cessation

Rat models [1]

Effect on

[14C]carboplatin

uptake in tumor

~2-fold increase RG2 glioma rats [8]

Table 3: Clinical Trial Data (Human Studies)
Study Phase

Combination
Therapy

Labradimil
Dosage

Key Findings Reference

Phase I
Labradimil +

Carboplatin
50-300 ng/kg

Dose escalation

was well-

tolerated.

[9]

Phase II
Labradimil +

Carboplatin
300 ng/kg

No significant

improvement in

time to tumor

progression or

overall survival in

recurrent

malignant

glioma.

[10]

Phase II
Lobradimil +

Carboplatin

600 ng/kg ideal

body weight/day

Inactive in

childhood high-

grade and

brainstem

gliomas.

[9]

Experimental Protocols
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While detailed, step-by-step protocols are often proprietary or not fully disclosed in publications,

this section outlines the general methodologies for key experiments based on the available

literature.

In Vitro Blood-Brain Barrier Permeability Assay
This assay is crucial for assessing a compound's ability to cross the BBB.

1. Culture Brain Endothelial Cells
on Transwell Insert

2. Formation of Monolayer
(In Vitro BBB Model)

3. Add Labradimil and Test Compound
to Apical (Blood) Side

4. Collect Samples from Basolateral
(Brain) Side at Time Points

5. Quantify Test Compound Concentration
(e.g., LC-MS/MS)

6. Calculate Apparent Permeability
(Papp)
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Figure 2: General workflow for an in vitro BBB permeability assay.

Methodology Outline:

Cell Culture: Brain capillary endothelial cells are cultured on the apical side of a porous

Transwell insert. These inserts are placed in a multi-well plate, creating a two-compartment

system that mimics the blood (apical) and brain (basolateral) sides of the BBB.

Monolayer Formation: Cells are grown to confluence to form a tight monolayer, which is

validated by measuring transendothelial electrical resistance (TEER).

Treatment: A known concentration of the therapeutic agent (e.g., carboplatin) is added to the

apical chamber, with or without Labradimil.

Sampling: At various time points, samples are collected from the basolateral chamber.

Analysis: The concentration of the therapeutic agent in the basolateral samples is quantified

using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-

MS/MS).

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to

quantify the rate of transport across the endothelial monolayer.

In Vivo Drug Delivery Enhancement in Animal Models
Animal models, particularly those with induced brain tumors, are essential for evaluating the in

vivo efficacy of Labradimil.
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Figure 3: General workflow for an in vivo drug delivery enhancement study.

Methodology Outline:

Tumor Model: A brain tumor is induced in rodents (e.g., rats) by stereotactic injection of

glioma cells (e.g., RG-2).[7]

Drug Administration: Once the tumor is established, animals are treated with the

chemotherapeutic agent (e.g., radiolabeled carboplatin) with or without an intravenous

infusion of Labradimil.[7]
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Tissue Collection: At a predetermined time after treatment, the animals are euthanized, and

their brains are removed.

Quantification: The concentration of the chemotherapeutic agent in the tumor and

surrounding brain tissue is quantified. For radiolabeled compounds, quantitative

autoradiography is a common technique.[7] For platinum-based drugs like carboplatin,

inductively coupled plasma mass spectrometry (ICP-MS) can be used.

Efficacy Studies: In separate cohorts, tumor growth can be monitored over time using

imaging techniques (e.g., MRI), and survival rates are recorded to assess the therapeutic

benefit of the combination treatment.[8]

Conclusion
Labradimil (CAS number 159768-75-9) is a bradykinin B2 receptor agonist that has been

extensively studied for its ability to transiently increase the permeability of the blood-brain

barrier. Its mechanism of action involves a well-defined signaling pathway that leads to the

disruption of tight junctions in the brain endothelium. While preclinical studies demonstrated its

potential to enhance the delivery of chemotherapeutics to brain tumors, clinical trials in humans

have not shown a significant therapeutic benefit at the doses and schedules tested.[9][10]

Further research may be needed to explore different dosing regimens or combination therapies

to fully realize the potential of this approach. This guide provides a comprehensive summary of

the existing scientific literature to aid researchers and drug development professionals in their

understanding of this compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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